5-Fluoro-1,3-benzothiazole-2-carboxylic acid

説明

5-Fluoro-1,3-benzothiazole-2-carboxylic acid is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science. The fluorine atom at the 5-position on the benzothiazole ring can significantly influence the chemical and physical properties of the molecule, potentially enhancing its biological activity or altering its interaction with other molecules .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles, such as 5-fluoro-1,3-benzothiazole-2-carboxylic acid, can be achieved through various synthetic routes. One efficient method involves the condensation of fluorinated carboxylic acids with aromatic diamines or aminothiophenols, which can be performed in a one-step process with high yields and broad scope . Another approach is the Jacobsen cyclization of precursor thiobenzanilides, which has been modified to produce pure samples of fluorinated benzothiazoles .

Molecular Structure Analysis

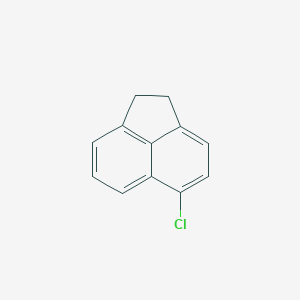

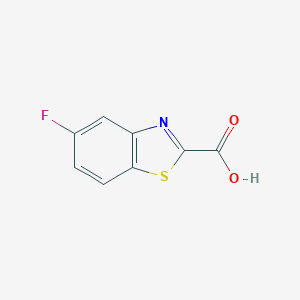

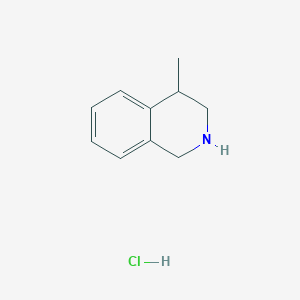

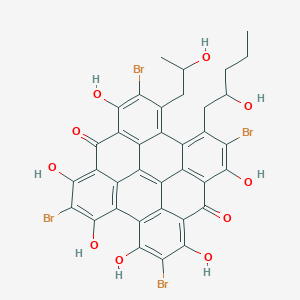

The molecular structure of 5-fluoro-1,3-benzothiazole-2-carboxylic acid is characterized by the presence of a benzothiazole core with a carboxylic acid group at the 2-position and a fluorine atom at the 5-position. The fluorine atom is highly electronegative, which can affect the electron distribution within the molecule and potentially enhance its reactivity and binding affinity to biological targets .

Chemical Reactions Analysis

Fluorinated benzothiazoles can participate in various chemical reactions due to their reactive sites. For instance, they can be used as precursors for the synthesis of fluorescent probes that are sensitive to pH changes and can selectively sense metal cations such as magnesium and zinc . Additionally, they can be radiolabelled with isotopes like fluorine-18 for use in imaging studies, as demonstrated with the compound 5F203, a potential antitumor agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-1,3-benzothiazole-2-carboxylic acid are influenced by the fluorine substitution. Fluorine atoms can increase the acidity of adjacent functional groups, as seen in the high acidity of the fluorophenol moiety in related compounds, which results in large fluorescence enhancement under basic conditions . The presence of fluorine can also affect the lipophilicity, stability, and binding characteristics of the molecule, which are important factors in drug design and development .

科学的研究の応用

Medicinal Chemistry and Therapeutic Applications

Anticancer Activity : Benzothiazole derivatives are recognized for their potential in cancer therapy, particularly 2-arylbenzothiazoles, which are being developed as antitumor agents due to their promising biological profile and ease of synthesis. These compounds have shown potent anticancer activity and could be further developed as drug candidates. Their conjugates might also display synergistic effects, indicating the necessity for drug combinations that allow for lower doses and the development of new generations of drugs (Ahmed et al., 2012).

Broad Spectrum of Pharmacological Activities : Benzothiazole and its derivatives exhibit a wide range of biological properties, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity and adaptability of benzothiazole compounds provide significant scope for the development of chemical libraries that could aid in the discovery of new therapeutic entities (Kamal et al., 2015).

Material Science and Industrial Applications

- Corrosion Inhibition : Research into benzotriazole derivatives, closely related to benzothiazoles, highlights their effectiveness as corrosion inhibitors for iron and various steels. The studies focused on the adsorption of these compounds from aqueous solutions and their ability to inhibit corrosion across a wide pH range, indicating the potential for benzothiazole derivatives in anticorrosion applications (Kuznetsov, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

特性

IUPAC Name |

5-fluoro-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTWYWTZDUJKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597437 | |

| Record name | 5-Fluoro-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1,3-benzothiazole-2-carboxylic acid | |

CAS RN |

139425-47-1 | |

| Record name | 5-Fluoro-2-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139425-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1,3-benzothiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)

![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)